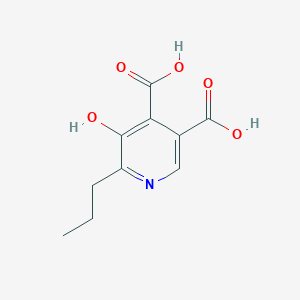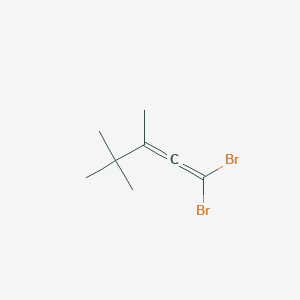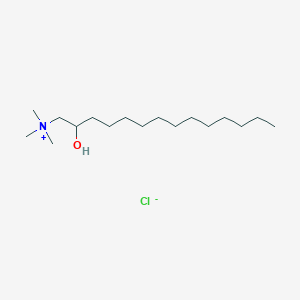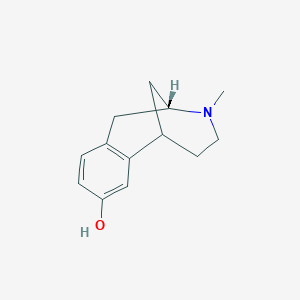
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound belongs to the class of benzazocines, which are characterized by a fused ring system containing both benzene and azocine rings. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring, followed by the introduction of the benzene ring through cyclization reactions. The stereochemistry is controlled using chiral catalysts and specific reaction conditions to ensure the desired configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and advanced purification methods to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-Methyl-3-phenylpropanoic acid
- (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(1H-pyrazol-5-ylmethyl)oxan-3-amine
Uniqueness
Compared to similar compounds, (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol stands out due to its unique fused ring system and multiple chiral centers. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
28618-07-7 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(9S)-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C13H17NO/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10/h2-3,8,10-11,15H,4-7H2,1H3/t10?,11-/m1/s1 |
InChI-Schlüssel |
JANBJBABWKFLQT-RRKGBCIJSA-N |
Isomerische SMILES |
CN1CCC2C[C@H]1CC3=C2C=C(C=C3)O |
Kanonische SMILES |
CN1CCC2CC1CC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


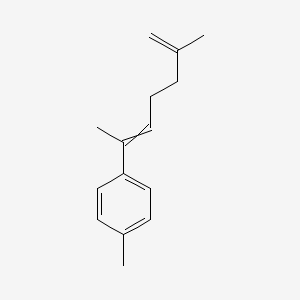
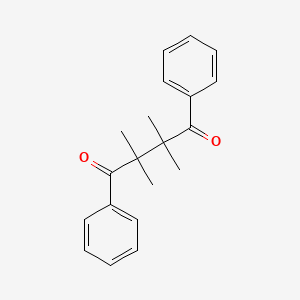
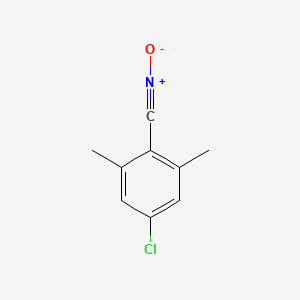


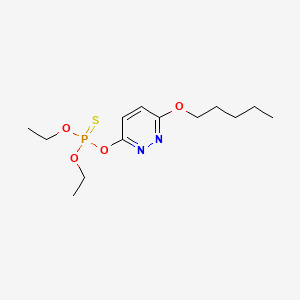
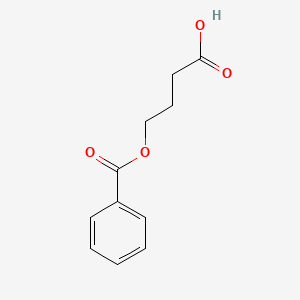
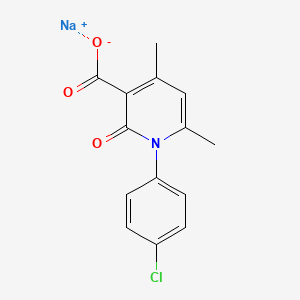

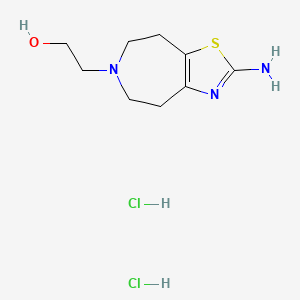
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
